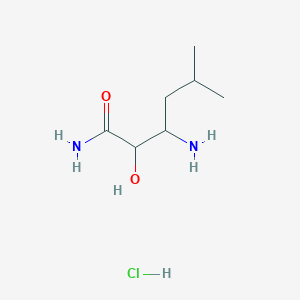![molecular formula C13H16N2O2 B13090303 tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate: is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound features a pyrrolopyridine core with a tert-butyl ester group, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Cyclization: The formation of the pyrrolopyridine core is achieved through a cyclization reaction.
Substitution: The N-1 position of the pyrrolopyridine core is then substituted with a tert-butylcarbonate group to yield the key intermediate.
Esterification: The final step involves the esterification of the intermediate with tert-butyl acetate to form this compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolopyridine core.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolopyridine core, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation, apoptosis, and other cellular processes.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the mechanism of action of related compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream substrates . This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and survival.
Comparison with Similar Compounds
tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate can be compared with other pyrrolopyridine derivatives, such as:
- tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
These compounds share a similar pyrrolopyridine core but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)7-10-6-9-8-14-5-4-11(9)15-10/h4-6,8,15H,7H2,1-3H3 |
InChI Key |
OXXLSVLBCAEADR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(N1)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





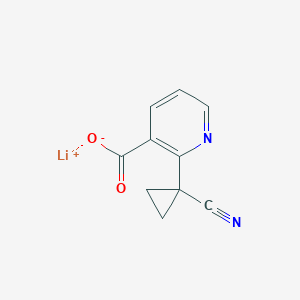
![2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
![6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
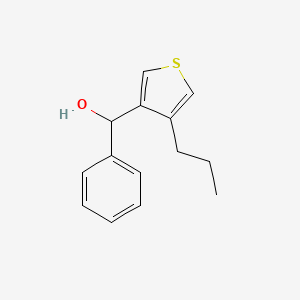
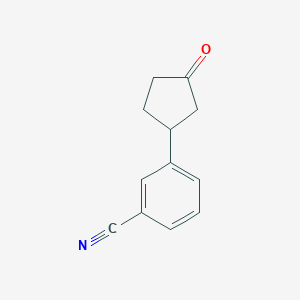
![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)
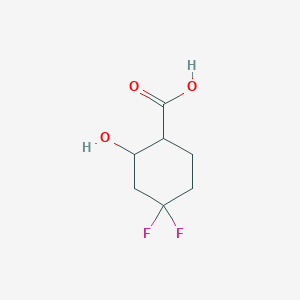

![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
